4-Methylumbelliferyl b-D-glucuronide dihydrate

HPLC assay Human β-glucuronidase Tissue homogenate

Researchers quantifying β-glucuronidase (GUS) activity need substrates delivering sensitive, linear fluorescent signals-chromogenic alternatives like X-GLUC cannot provide quantitative soluble readouts for liquid assays. 4-Methylumbelliferyl β-D-glucuronide dihydrate (MUG) is the validated fluorogenic solution: • Non-fluorescent intact; upon GUS cleavage, releases 4-MU (λex 365 nm / λem 455 nm) enabling sensitive quantification with linear dynamic range • Superior to chromogenic X-GLUC for MPN methods, high-throughput screening, and kinetic parameter determination (Km, Vmax) • High purity (>99%) with ≤25 ppm free 4-MU contamination ensures low background for regulated QC testing • Validated HPLC method available for precise measurement in complex tissue homogenates Bulk quantities available; worldwide shipping with Certificate of Analysis.

Molecular Formula C16H20O11
Molecular Weight 388.32 g/mol
Cat. No. B7909297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl b-D-glucuronide dihydrate
Molecular FormulaC16H20O11
Molecular Weight388.32 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O
InChIInChI=1S/C16H16O9.2H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);2*1H2/t11-,12-,13+,14-,16+;;/m0../s1
InChIKeyWRVAYRGWFCRSBR-CMNHCFHDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MUG Dihydrate: A Fluorogenic GUS Substrate


4-Methylumbelliferyl β-D-glucuronide dihydrate (MUG dihydrate, CAS 881005-91-0) is a validated, fluorogenic substrate used in the quantitative detection of β-glucuronidase (GUS), a key reporter enzyme and bacterial marker [1]. MUG dihydrate is a beta-D-glucosiduronic acid derivative that is non-fluorescent in its intact state [2]. Upon specific enzymatic cleavage by GUS, it releases the highly fluorescent molecule 4-methylumbelliferone (4-MU), which exhibits peak excitation at 365 nm and peak emission at 455 nm, enabling sensitive and quantitative analysis [1].

MUG: Performance Consistency Over Generics


While multiple β-glucuronidase substrates exist, their analytical performance is not interchangeable. Generic substitution based solely on enzyme class or vendor catalog descriptions fails to account for critical differences in detection sensitivity, linear dynamic range, and assay compatibility. For example, alternative substrates like 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GLUC) offer a chromogenic, colony-localized readout, but this comes at the cost of the quantitative, high-sensitivity fluorescent detection provided by MUG [1]. Furthermore, a review of surrogate substrates found that 4-MUG exhibits high sensitivity, robustness, and simple processing, making it more appropriate for quantitative assays compared to other chromogenic options [2].

MUG: Comparative Performance Evidence


Sensitive HPLC Quantification in Human Tissue

MUG enables precise quantification of human β-glucuronidase activity in complex biological matrices like tissue homogenates. An internally standardized HPLC method using MUG demonstrated a detection limit of 20 nM and a limit of quantification of 167 nM for the liberated 4-methylumbelliferone product [1]. This high sensitivity and compatibility with direct HPLC analysis, without prior extraction, provide a significant advantage over alternative chromogenic substrates which typically require more complex sample preparation or offer lower sensitivity in such complex samples.

HPLC assay Human β-glucuronidase Tissue homogenate Fluorogenic substrate

MUG vs. CMUG: Microbiological Sensitivity

When compared to the fluorogenic derivative 6-chloro-4-methylumbelliferyl-β-D-glucuronide (CMUG), MUG exhibited lower fluorescence output per cell. Over a 7-hour incubation, CMUG produced over twice the fluorescence signal compared to MUG for β-glucuronidase-positive E. coli strains [1]. This directly positions MUG as the established, moderate-sensitivity standard against which newer substrates are benchmarked, while also highlighting the existence of higher-sensitivity alternatives for specific applications requiring maximal signal output from limited sample material.

Microbial detection E. coli Sensitivity Fluorogenic substrate

MUG vs. X-GLUC: Agar Plating and Readout Trade-offs

In a direct comparison of E. coli detection on solid agar medium, MUG and the chromogenic substrate X-GLUC were found to be equally effective. The plating efficiencies and recovery percentages for two E. coli strains indicated that X-GLUC at 50 μg/mL was as effective as MUG in an agar medium [1]. However, this functional equivalence in colony enumeration masks a critical difference in readout format. MUG requires UV light for visualization and generates a diffusible fluorescent signal, whereas X-GLUC produces a localized color reaction without UV illumination. This trade-off means that while both are suitable for enumeration, MUG is essential for quantitative liquid assays and high-throughput screening where a soluble, fluorescent product is required.

Microbiology E. coli Plating efficiency Chromogenic vs. Fluorogenic

Broad Applicability Across GUS Isoforms

MUG is not limited to a single enzyme source. It has been successfully used to characterize structurally and functionally distinct β-glucuronidases from human gut microbes [1] and has established kinetic parameters with enzymes from various sources, including E. coli [2]. This broad applicability across different GUS isoforms, including those with varying active site architectures [1], validates MUG as a universal probe for β-glucuronidase activity. In contrast, some alternative substrates may exhibit isoform-specific biases, limiting their utility in comparative enzymology.

Enzyme kinetics GUS Microbiome Substrate specificity

High Purity for Reproducible Assays

Reproducible research demands defined reagent purity. Commercial sources for MUG dihydrate specify a purity of ≥99% (HPLC) or >98% [1], with some vendors guaranteeing low levels (<50 ppm or ≤25 ppm) of the fluorescent contaminant 4-methylumbelliferone [REFS-1, REFS-2]. This rigorous quality control minimizes background fluorescence in sensitive assays, ensuring data integrity and reducing false positives. In contrast, generic or lower-purity glucuronide substrates may contain significant levels of free fluorophore, leading to assay variability and requiring additional purification steps.

Reagent purity HPLC Quality control Reproducibility

MUG: Validated Application Scenarios


GUS Reporter Gene Assays in Plant and Mammalian Cells

For researchers quantifying GUS reporter gene expression, MUG dihydrate is the substrate of choice. Its high sensitivity and linear fluorescent response allow for accurate quantification of GUS activity in protein extracts and whole-cell lysates [1]. The validated HPLC method for MUG ensures precise measurement even in complex tissue homogenates, a critical advantage over qualitative chromogenic substrates like X-GLUC [2].

E. coli Detection in Water and Food

MUG is a standard substrate for the enzymatic detection and quantification of E. coli in environmental and food microbiology. While X-GLUC is equally effective for colony enumeration on plates [1], MUG is essential for quantitative liquid assays (e.g., MPN methods) and high-throughput screening where a soluble fluorescent signal is required. Its performance is well-characterized against alternative substrates like CMUG, allowing users to select the appropriate sensitivity for their specific application [2].

Enzyme Kinetic Studies and Inhibitor Screening

MUG is an ideal substrate for determining kinetic parameters (e.g., Km, Vmax) of β-glucuronidases from various sources, including human and microbial enzymes [1]. The availability of detailed assay protocols, including those for high-throughput screening [2], makes MUG a versatile tool for drug discovery and enzymology research. Its broad recognition by different GUS isoforms ensures reliable data for comparative studies.

QC for Biopharmaceuticals and Cell Therapy

In regulated environments, MUG is used to test for the presence of adventitious agents, such as E. coli, in biopharmaceutical products. Its high sensitivity and validated quantitative methods provide the necessary assay performance for quality control. Procuring MUG dihydrate with high purity (>99%) and low 4-MU contamination (≤25 ppm) [1] is critical to meet stringent regulatory requirements for product safety testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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